molecular formula C9H20Cl2N2O2 B2931498 2-[3-(Dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride CAS No. 2416243-74-6

2-[3-(Dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride

Cat. No.: B2931498
CAS No.: 2416243-74-6
M. Wt: 259.17
InChI Key: SBZVIOXVYMSUOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a dimethylamino group and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride typically involves the following steps:

  • Piperidine Derivative Formation: Piperidine is reacted with appropriate reagents to introduce the dimethylamino group at the 3-position.

  • Acetylation: The resulting piperidine derivative is then acetylated to introduce the acetic acid moiety.

  • Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the acetylated compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at different positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

2-[3-(Dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride has several scientific research applications:

  • Chemistry: The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: It may serve as a ligand or inhibitor in biological studies, helping to elucidate molecular pathways and interactions.

  • Medicine: Potential therapeutic applications include its use as a precursor for drug development or as a modulator of biological targets.

  • Industry: The compound's unique properties may be harnessed in various industrial processes, such as material science and chemical manufacturing.

Mechanism of Action

The mechanism by which 2-[3-(Dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing biological processes. The exact mechanism depends on the context in which the compound is used and the specific targets involved.

Comparison with Similar Compounds

2-[3-(Dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride can be compared with other similar compounds, such as:

  • N-Methylpiperidine derivatives: These compounds share structural similarities but differ in their functional groups and biological activities.

  • Piperidine-based ligands: Similar ligands may have different substituents, leading to variations in their binding affinities and effects.

Properties

IUPAC Name

2-[3-(dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.2ClH/c1-10(2)8-4-3-5-11(6-8)7-9(12)13;;/h8H,3-7H2,1-2H3,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZSCAABKLKCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCN(C1)CC(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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